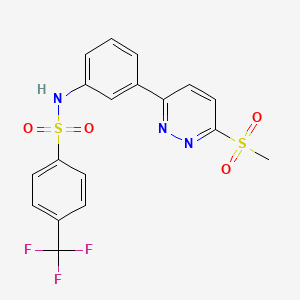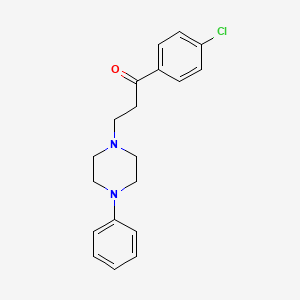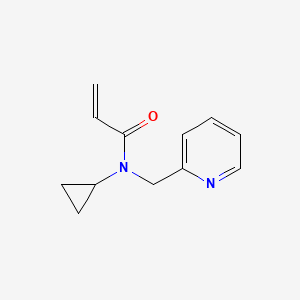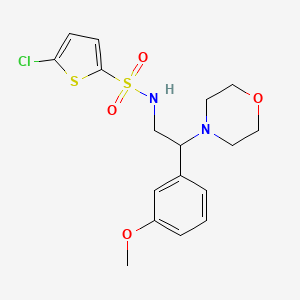
5-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a sulfonamide group and a chlorine atom. The sulfonamide group is further substituted with a morpholinoethyl group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the sulfonamide group, and the morpholinoethyl and methoxyphenyl groups. The presence of these groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might make the compound more polar and therefore more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization The synthesis of N-substituted benzene sulfonamides, including derivatives similar to the specified compound, has been extensively studied. These compounds are prepared through the reaction of benzene sulfonyl chloride with different electrophiles in the presence of N,N-dimethyl formamide and sodium hydride. Spectroscopic techniques such as 1H NMR and EI-MS are utilized for structural establishment. This methodology provides a foundation for the synthesis of various sulfonamide derivatives with potential biological activities (Fatima et al., 2013).
Biological Screening and Antioxidant Activities The synthesized N-substituted benzene sulfonamides have been screened for antioxidant activities using 2,2-diphenyl1-picrylhydrazil (DPPH) scavenging and evaluated against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Certain derivatives showed significant inhibitory activity against the acetylcholinesterase enzyme, highlighting the therapeutic potential of sulfonamide derivatives in treating conditions associated with oxidative stress and enzyme inhibition (Fatima et al., 2013).
Enzyme Inhibitory Kinetics and Alzheimer’s Disease Research into sulfonamide derivatives includes the investigation of their inhibitory effects on enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer’s disease. Derivatives have been synthesized and assessed for their potential as therapeutic agents, with some showing promising acetylcholinesterase inhibitory activity. These studies not only provide insights into the structural requirements for enzyme inhibition but also highlight the potential of sulfonamide derivatives in developing treatments for neurodegenerative diseases (Abbasi et al., 2018).
Anticancer Activity Sulfonamide derivatives have been explored for their cytotoxic activities against various cancer cell lines. Studies involving novel sulfonamide derivatives reveal their potential as anticancer agents. For example, certain derivatives have shown significant activity against breast and colon cancer cell lines, underscoring the utility of sulfonamides in cancer chemotherapy (Ghorab et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promise in initial studies, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in more detail .
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-23-14-4-2-3-13(11-14)15(20-7-9-24-10-8-20)12-19-26(21,22)17-6-5-16(18)25-17/h2-6,11,15,19H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLMBYQFIXXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)
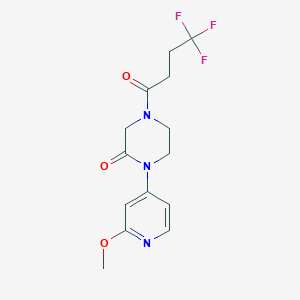
![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)
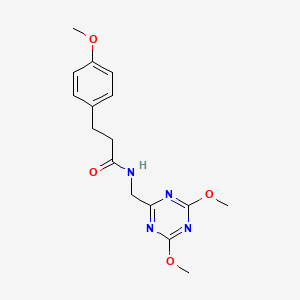
![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)
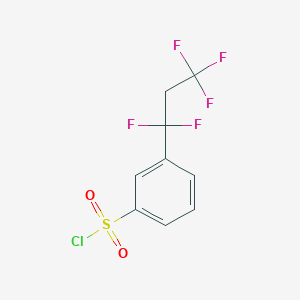
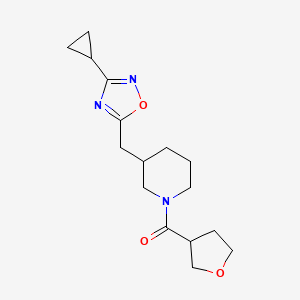
![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)
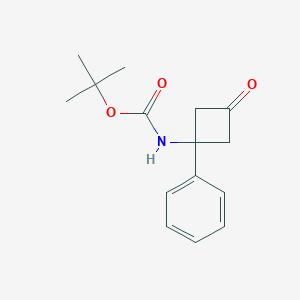
![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)
![[5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine](/img/structure/B2857417.png)
